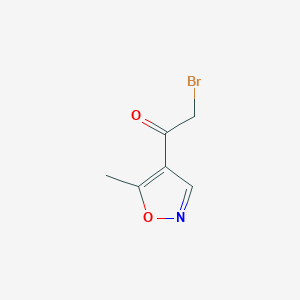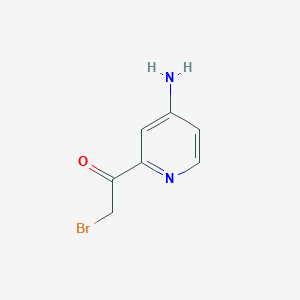![molecular formula C14H23N5S B13989826 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol CAS No. 19270-97-4](/img/structure/B13989826.png)
9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol is a chemical compound with the molecular formula C15H27N6S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol typically involves the reaction of purine derivatives with diethylamino and methylbutyl groups. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve steps like purification through column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino or methylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various purine derivatives with altered functional groups, which can be further utilized in different chemical and biological applications.
Applications De Recherche Scientifique
9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential role in modulating biological pathways and interactions with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is utilized in the development of new materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol involves its interaction with molecular targets such as enzymes and nucleic acids. It can bind to DNA or RNA, potentially inhibiting their function or altering their structure. This interaction can lead to the modulation of gene expression and the inhibition of viral replication or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinacrine: An acridine derivative with similar structural features and applications in antimalarial and anticancer research.
Chloroquine: Another compound with a diethylamino group, known for its antimalarial properties.
Acridine Orange: A compound used in biological staining with structural similarities to 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with nucleic acids and modulate biological pathways makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
19270-97-4 |
|---|---|
Formule moléculaire |
C14H23N5S |
Poids moléculaire |
293.43 g/mol |
Nom IUPAC |
9-[5-(diethylamino)pentan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C14H23N5S/c1-4-18(5-2)8-6-7-11(3)19-10-17-12-13(19)15-9-16-14(12)20/h9-11H,4-8H2,1-3H3,(H,15,16,20) |
Clé InChI |
QESZMNADTFAEIV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C)N1C=NC2=C1NC=NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
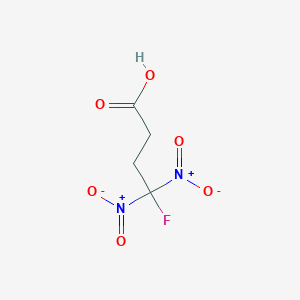

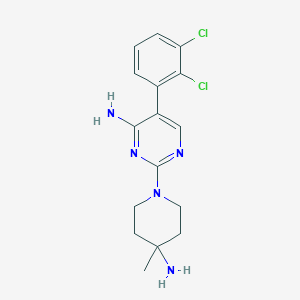

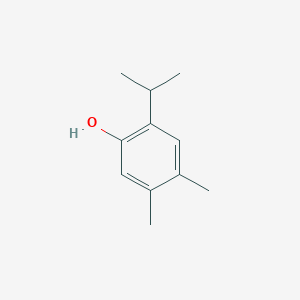
![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
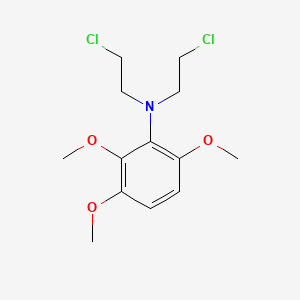
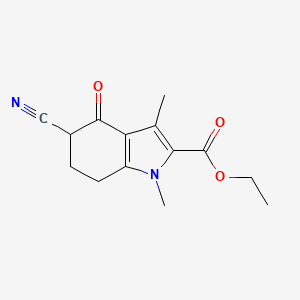
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
